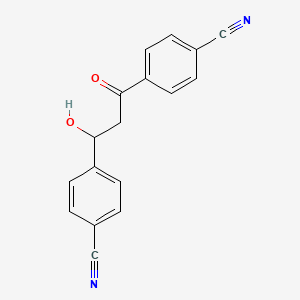![molecular formula C14H14ClNO6 B14615098 Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate CAS No. 57337-92-5](/img/structure/B14615098.png)
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of a chloro and nitrophenyl group attached to a propanedioate moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with a base such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as chloro(4-nitrophenyl)methylidene, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate.
Reduction: Formation of diethyl [amino(4-nitrophenyl)methylidene]propanedioate.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate
- Diethyl [amino(4-nitrophenyl)methylidene]propanedioate
- Diethyl [chloro(4-methoxyphenyl)methylidene]propanedioate
Uniqueness
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is unique due to the presence of both chloro and nitrophenyl groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
57337-92-5 |
|---|---|
Molekularformel |
C14H14ClNO6 |
Molekulargewicht |
327.71 g/mol |
IUPAC-Name |
diethyl 2-[chloro-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H14ClNO6/c1-3-21-13(17)11(14(18)22-4-2)12(15)9-5-7-10(8-6-9)16(19)20/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
RZRRLMYMOCMBEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



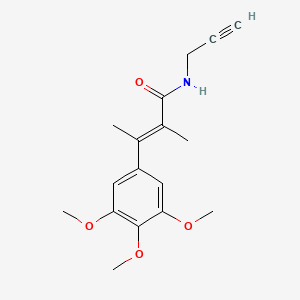
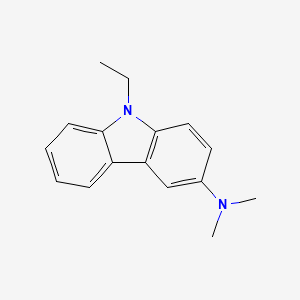
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
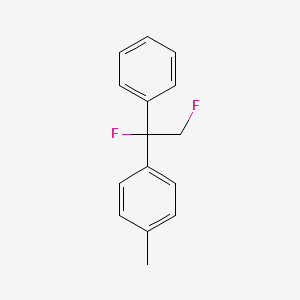
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
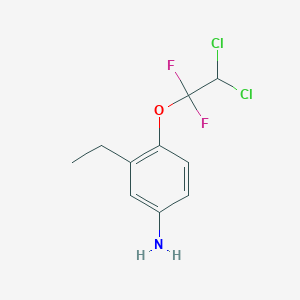
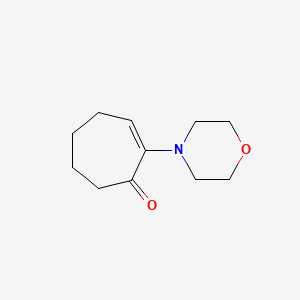
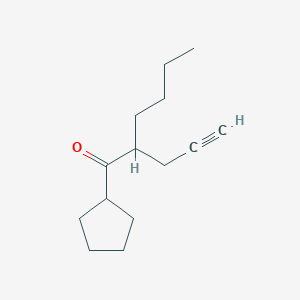
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


